molecular formula C11H11N3O2 B1265414 Cyano(phenylazo)acetic acid ethyl ester CAS No. 15106-65-7

Cyano(phenylazo)acetic acid ethyl ester

Cat. No.: B1265414
CAS No.: 15106-65-7
M. Wt: 217.22 g/mol
InChI Key: ZZAUOILIPHYSIL-UHFFFAOYSA-N
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Description

Cyano(phenylazo)acetic acid ethyl ester is an organic compound characterized by the presence of a cyano group, a phenylazo group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyano(phenylazo)acetic acid ethyl ester typically involves the reaction of ethyl cyanoacetate with phenyl diazonium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the following steps:

    Formation of Phenyl Diazonium Salt: Aniline is diazotized using sodium nitrite and hydrochloric acid to form phenyl diazonium chloride.

    Coupling Reaction: The phenyl diazonium chloride is then reacted with ethyl cyanoacetate in the presence of a base such as sodium acetate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Cyano(phenylazo)acetic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

    Reduction Reactions: The azo group can be reduced to form corresponding amines.

    Condensation Reactions: The compound can undergo condensation reactions with various nucleophiles to form heterocyclic compounds.

Common Reagents and Conditions:

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the azo group.

    Condensation: Reagents such as hydrazine or hydroxylamine can be used for condensation reactions under mild conditions.

Major Products:

    Reduction Products: Aniline derivatives.

    Condensation Products: Various heterocyclic compounds, depending on the nucleophile used.

Scientific Research Applications

Cyano(phenylazo)acetic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as dyes and pigments.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of cyano(phenylazo)acetic acid ethyl ester involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the azo group can participate in redox reactions. The compound can inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the phenylazo group.

    Phenylazoacetic acid: Similar but lacks the cyano and ethyl ester groups.

    Cyanoacetic acid ethyl ester: Similar but lacks the phenylazo group.

Uniqueness: Cyano(phenylazo)acetic acid ethyl ester is unique due to the combination of the cyano, phenylazo, and ethyl ester groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.

Properties

IUPAC Name

ethyl 2-cyano-2-phenyldiazenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAUOILIPHYSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271343
Record name Ethyl 2-cyano-2-(2-phenyldiazenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15106-65-7
Record name Ethyl 2-cyano-2-(2-phenyldiazenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15106-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, cyano(phenylazo)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-cyano-2-(2-phenyldiazenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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